4-(2,4,6-Trifluorophenyl)phenol
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Overview
Description
4-(2,4,6-Trifluorophenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a trifluorophenyl group. This compound is notable for its unique chemical properties imparted by the trifluoromethyl groups, which influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,4,6-Trifluorophenyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling. The Suzuki–Miyaura coupling involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing readily available starting materials and catalysts to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluorophenyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(2,4,6-Trifluorophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical processes. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenol: Shares the trifluorophenyl group but lacks the additional phenyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a trifluorophenyl group.
2,3,6-Trifluorophenol: Another fluorinated phenol with different substitution patterns.
Uniqueness
4-(2,4,6-Trifluorophenyl)phenol is unique due to the presence of both a phenol and a trifluorophenyl group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in fields requiring specific interactions and stability.
Properties
IUPAC Name |
4-(2,4,6-trifluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUSENMNAEXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683531 |
Source
|
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-18-7 |
Source
|
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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